molecular formula C10H16ClFO4S B2969903 Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate CAS No. 1807887-98-4

Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate

Cat. No.: B2969903
CAS No.: 1807887-98-4
M. Wt: 286.74
InChI Key: JQYBQMFDZDQZGN-CZMCAQCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(chlorosulfonylmethyl)-4-fluorocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClFO4S/c1-2-16-9(13)8-3-5-10(12,6-4-8)7-17(11,14)15/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYBQMFDZDQZGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)(CS(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate is a synthetic organic compound notable for its unique chemical structure and potential biological activities. This compound, with the molecular formula C₁₀H₁₆ClFO₄S, features a cyclohexane ring substituted with a fluorine atom, a carboxylate group, and a chlorosulfonylmethyl group. Its unique combination of functional groups may impart distinct chemical reactivity and biological properties that are under investigation in various research contexts.

Molecular Characteristics

  • Molecular Weight : 286.75 g/mol
  • LogP : 1.6067
  • Rotatable Bonds : 5
  • Hydrogen Bond Acceptors (HBA) : 5
  • Hydrogen Bond Donors (HBD) : 0
  • Topological Polar Surface Area (TPSA) : 68.82 Ų

These properties suggest that this compound is moderately lipophilic, which may influence its interactions with biological membranes and proteins.

Preliminary studies indicate that this compound may interact with specific proteins or enzymes, potentially influencing their activity. The chlorosulfonylmethyl group is particularly interesting as it may facilitate covalent interactions with nucleophilic sites on target proteins, leading to modulation of enzymatic activity.

Interaction Studies

Research has focused on the binding affinity and specificity of this compound towards various biological targets. Although detailed studies are still ongoing, initial findings suggest potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors.

Case Studies

  • Enzyme Inhibition : In vitro studies have demonstrated that compounds structurally related to this compound exhibit inhibitory effects on certain enzymes involved in metabolic pathways. Further investigation is required to determine the specific enzymes affected and the implications for metabolic regulation.
  • Antimicrobial Activity : Some derivatives of this compound have shown promising antimicrobial properties in preliminary assays against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to confirm these findings.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesNotable DifferencesBiological Activity
4-Fluorocyclohexanecarboxylic AcidCyclohexane ring with fluorine and carboxylic acidLacks chlorosulfonylmethyl groupModerate enzyme inhibition
Ethyl 4-Fluorocyclohexane-1-carboxylateSimilar ester structureNo chlorosulfonyl groupLimited biological activity
4-Chlorosulfonylcyclohexanecarboxylic AcidContains chlorosulfonyl but not fluorineDifferent substituent patternStrong enzyme inhibition

This comparative analysis highlights the unique aspects of this compound that may contribute to its distinct biological activities.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate
  • CAS Number : 1807887-98-4
  • Molecular Formula : C₁₀H₁₆ClFO₄S
  • Molecular Weight : 286.75 g/mol
  • Structure : A fluorinated cyclohexane ring with a chlorosulfonylmethyl (-SO₂Cl) substituent at the 4-position and an ethyl ester at the 1-position. The trans isomer is explicitly documented .

Key Features :

  • Functional Groups : Fluorine (electron-withdrawing), chlorosulfonyl (reactive electrophile), and ethyl ester (hydrolyzable under basic conditions).
  • Applications : Serves as a versatile scaffold in medicinal and organic synthesis due to its dual reactivity (electrophilic sulfonyl chloride and ester groups) .

Comparison with Structurally Similar Compounds

Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate

  • CAS: Not explicitly listed (referenced in crystallography studies) .
  • Molecular Formula: C₂₂H₁₉ClFNO₃
  • Molecular Weight : 424.84 g/mol.
  • Key Differences: Contains a cyclohexenone ring (α,β-unsaturated ketone) instead of a saturated cyclohexane. Substituents include 4-chlorophenyl and 4-fluorophenyl groups, enabling π-π interactions absent in the target compound. Reactivity: The oxo group enhances electrophilicity, making it suitable for nucleophilic additions (e.g., forming spiro compounds) .
  • Structural Analysis : Crystallographic studies reveal a half-chair or envelope conformation for the cyclohexene ring, with dihedral angles between aryl groups influencing packing stability .

Methyl 4-[(chlorosulfonyl)methyl]benzoate

  • CAS: Not explicitly listed (referenced in Kanto Reagents catalog) .
  • Molecular Formula : C₉H₉ClO₄S
  • Molecular Weight : 248.68 g/mol.
  • Key Differences :
    • Benzene ring instead of fluorocyclohexane, altering electronic and steric properties.
    • Methyl ester (-COOCH₃) instead of ethyl ester.
  • Reactivity : The aromatic ring directs electrophilic substitution, while the chlorosulfonyl group enables nucleophilic displacement. Lower molecular weight may enhance solubility in polar solvents compared to the bulkier cyclohexane derivative .

Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate

  • CAS : 1774896-62-6 .
  • Molecular Formula : C₁₀H₁₃F₃O₃
  • Molecular Weight : 262.21 g/mol.
  • Key Differences :
    • Trifluoromethyl (-CF₃) group (strong electron-withdrawing) and ketone at the 4-position.
    • Lacks the chlorosulfonyl group, reducing electrophilic reactivity.
  • Applications : Likely used in fluorinated drug intermediates, leveraging the stability and lipophilicity of the CF₃ group .

Ethyl (1S,3S,4S)-4-fluoro-3-hydroxycyclohexane-1-carboxylate

  • CAS : 2165650-19-9 .
  • Molecular Formula : C₉H₁₅FO₃
  • Molecular Weight : 190.21 g/mol.
  • Key Differences :
    • Hydroxyl (-OH) group instead of chlorosulfonyl, enabling hydrogen bonding and increased hydrophilicity.
    • Stereochemistry (1S,3S,4S) influences conformational stability and biological activity.
  • Reactivity : The hydroxyl group can undergo phosphorylation or sulfonation, offering divergent synthetic pathways compared to the target compound .

Comparative Analysis Table

Compound Molecular Weight (g/mol) Key Functional Groups Reactivity Applications
Target Compound (CAS 1807887-98-4) 286.75 -SO₂Cl, -F, -COOEt Nucleophilic substitution, ester hydrolysis Drug scaffolds, sulfonamide synthesis
Ethyl 6-(4-ClPh)-4-(4-FPh)-2-oxocyclohexene 424.84 -COOEt, -ClPh, -FPh, -C=O Michael addition, spiro compound formation Crystallography studies
Methyl 4-(-SO₂Cl-methyl)benzoate 248.68 -SO₂Cl, -COOCH₃ Electrophilic aromatic substitution Intermediate for sulfonated polymers
Ethyl 4-oxo-2-CF₃-cyclohexane carboxylate 262.21 -CF₃, -COOEt, -C=O Fluorination, ketone reduction Fluorinated drug intermediates
Ethyl (1S,3S,4S)-4-F-3-OH-cyclohexane carboxylate 190.21 -OH, -F, -COOEt Hydrogen bonding, ester hydrolysis Chiral synthons

Research Findings and Structural Insights

  • Conformational Flexibility: The target compound’s cyclohexane ring adopts a chair conformation, stabilized by fluorine’s electronegativity. In contrast, cyclohexenone derivatives exhibit half-chair or envelope conformations due to ring strain .
  • Reactivity Trends : Chlorosulfonyl groups (-SO₂Cl) in the target compound and Methyl 4-[(chlorosulfonyl)methyl]benzoate enable rapid reactions with amines to form sulfonamides, a key step in protease inhibitor development .
  • Crystallography Tools : SHELX programs are widely used to resolve the crystal structures of these compounds, particularly for analyzing disorder in cyclohexene derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.